2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activities. The compound features a bromo group, a methoxy group, and a thiophen-furan moiety, which may contribute to its distinct chemical properties and biological interactions.
This compound is cataloged in chemical databases such as BenchChem and PubChem, where detailed information regarding its synthesis, properties, and potential applications can be found.
The compound falls under the category of benzamides, which are derivatives of benzoic acid where the carboxylic acid group is replaced by an amide group. Its molecular formula is with a molecular weight of approximately 403.3 g/mol.
The synthesis of 2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide typically involves several key steps:
Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity in the synthesis of this compound. Industrial-scale production would require careful management of these parameters to ensure efficiency.
The molecular structure of 2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide can be represented using various chemical notation systems:
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3
.The compound's molecular weight is approximately 403.3 g/mol, and it has a complex three-dimensional structure that influences its chemical reactivity and biological interactions.
The compound can undergo several types of chemical reactions:
Common reagents for these transformations include:
The mechanism by which 2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide exerts its effects likely involves interactions with specific biological targets such as enzymes or receptors. These interactions may lead to various biological responses, including potential therapeutic effects. Detailed biochemical studies are necessary to elucidate these mechanisms fully .
The physical properties of this compound include:
Key chemical properties include:
Relevant data on melting points, boiling points, and spectral characteristics (NMR, IR) would further elucidate its physical and chemical behavior .
The potential applications of 2-bromo-5-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide span various scientific fields:
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3